4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers
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Overview
Description
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, mixture of diastereomers, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group , as well as various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group will yield the free amine, which can then undergo further reactions to form more complex molecules.
Scientific Research Applications
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid involves the protection of amine groups with the Boc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective formation of desired products. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid
Uniqueness
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is unique due to its specific structure and the presence of the cyclopentyl ring, which can impart different chemical properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in certain synthetic applications where specific reactivity is required.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-8-7-10(9-11)5-4-6-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
AMXZHUBHUMWDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCCC(=O)O |
Origin of Product |
United States |
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